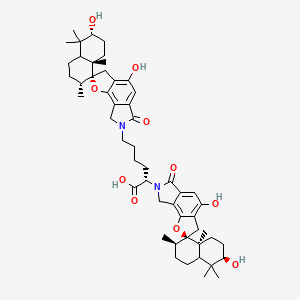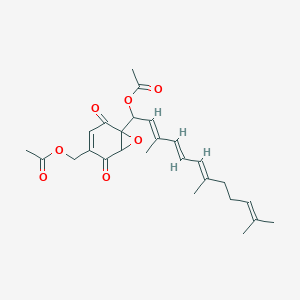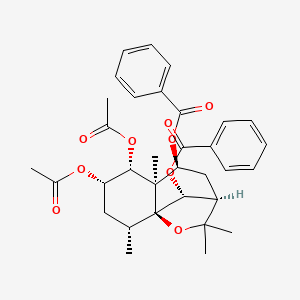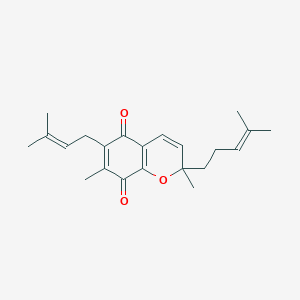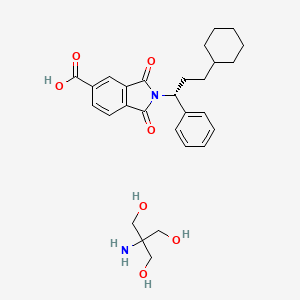
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a 1,3-propanediol backbone, an amino group, and a dihydro-1,3-dioxo-1H-isoindole moiety. The presence of these functional groups makes it a versatile molecule with applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) involves multiple steps. The initial step typically includes the preparation of 1,3-propanediol, followed by the introduction of the amino and hydroxymethyl groups. The cyclohexyl-1-phenylpropyl group is then attached through a series of condensation reactions. The final step involves the formation of the dihydro-1,3-dioxo-1H-isoindole moiety and the carboxylate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield carboxylic acids, while nucleophilic substitution of the amino group can produce various substituted derivatives.
Scientific Research Applications
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(hydroxymethyl)-1,3-propanediol: A simpler analog with similar functional groups but lacking the cyclohexyl-1-phenylpropyl and dihydro-1,3-dioxo-1H-isoindole moieties.
Tris(hydroxymethyl)aminomethane: Another related compound used as a buffer in biochemical applications.
Uniqueness
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
216681-21-9 |
|---|---|
Molecular Formula |
C28H36N2O7 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[(1R)-3-cyclohexyl-1-phenylpropyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C24H25NO4.C4H11NO3/c26-22-19-13-12-18(24(28)29)15-20(19)23(27)25(22)21(17-9-5-2-6-10-17)14-11-16-7-3-1-4-8-16;5-4(1-6,2-7)3-8/h2,5-6,9-10,12-13,15-16,21H,1,3-4,7-8,11,14H2,(H,28,29);6-8H,1-3,5H2/t21-;/m1./s1 |
InChI Key |
UEMZZDQCKZSDJA-ZMBIFBSDSA-N |
SMILES |
C1CCC(CC1)CCC(C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O.C(C(CO)(CO)N)O |
Isomeric SMILES |
C1CCC(CC1)CC[C@H](C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
C1CCC(CC1)CCC(C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O.C(C(CO)(CO)N)O |
Synonyms |
1,3-dihydroxy-2-hydroxymethylpropyl-2-ammonium 2-((R)-3-cyclo-hexyl-1-phenylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate monohydrate JTP-27536 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


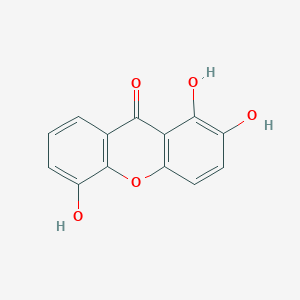
![2-methoxy-6-tridecyl-[1,4]benzoquinone](/img/structure/B1247149.png)


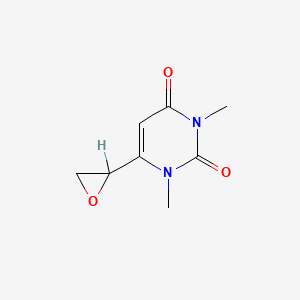

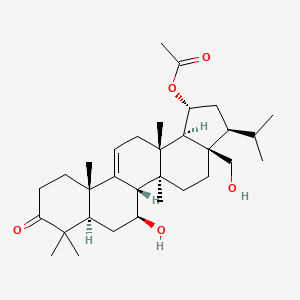
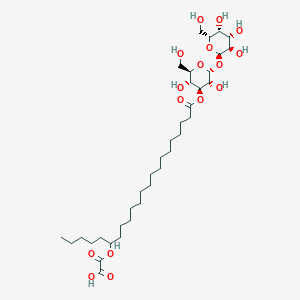
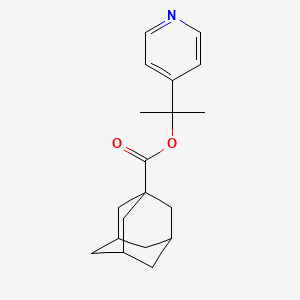
![[(10R,11R,13S,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-13,14-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-11-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1247165.png)
